molecular formula C12H12N2O2 B1377444 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432679-42-9

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B1377444
CAS No.: 1432679-42-9
M. Wt: 216.24 g/mol
InChI Key: GEEJJJDJRQFITF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core This structure is notable for its fused bicyclic system, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a cyclopropyl ketone under acidic conditions to form the imidazo[1,5-a]pyridine core.

    Carboxylation: The carboxylic acid group at the 6-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it can inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and stability.

    5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: Another analog with a different fusion pattern of the imidazole and pyridine rings.

Uniqueness

3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJJJDJRQFITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Reactant of Route 6
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3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid

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